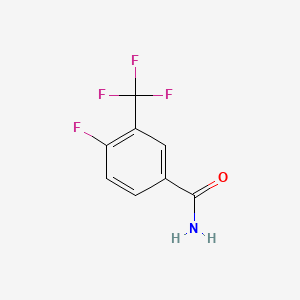

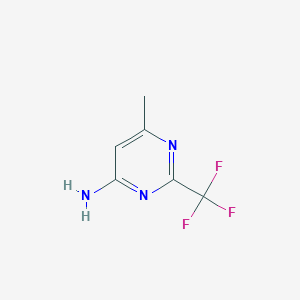

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

説明

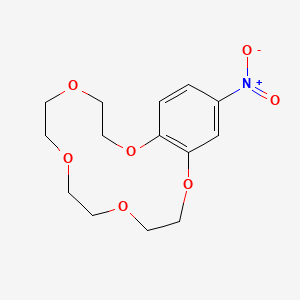

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group at the 2-position and the methyl group at the 6-position are indicative of its potential for various chemical modifications and biological activities.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, has been reported to involve the preparation of 51 derivatives with antihypertensive activity . Another related compound, 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, was synthesized using an iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction, NMR, and other spectroscopic methods. For example, the crystal structure and DFT studies of a substituted pyrimidin-2-amine revealed the presence of intramolecular hydrogen bonds and a planar pyrimidinone ring, which are common features in the pyrimidine scaffold . These structural characteristics are crucial for the interaction of pyrimidine derivatives with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, nucleophilic substitution, and Suzuki coupling. The aminolysis of a pyrimidin-4(3H)-one derivative with different amines has been shown to be successful under specific conditions . Additionally, the synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues involved nucleophilic substitution followed by Suzuki coupling . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, fluorinated polyimides derived from a trifluoromethyl-substituted bis(ether amine) monomer exhibited low moisture absorption and low dielectric constants, indicating the impact of the trifluoromethyl group on the material properties . Similarly, the presence of a trifluoromethyl group in 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is likely to affect its physical and chemical properties, making it a candidate for various applications in material science and pharmaceuticals.

科学的研究の応用

Synthesis of Analogues and Derivatives

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogues are utilized in various synthetic pathways. For instance, Sukach et al. (2015) explored its reactivity with trimethylsilyl cyanide to produce 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles, which are precursors for trifluoromethylated 4,5-dihydroorotic acid analogues and esters (Sukach et al., 2015). Similarly, Shankar et al. (2021) synthesized a series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines, demonstrating its utility in developing novel pyrimidine derivatives (Shankar et al., 2021).

Application in Biological Studies

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine derivatives have been reported to possess biological properties. For instance, Tumkevičius et al. (2000) found that derivatives of pyrimidin-6-yl amino acids, which can be synthesized from compounds related to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, exhibit fungicidal properties (Tumkevičius et al., 2000).

Organocatalytic Applications

The compound and its variants are also studied in the context of organocatalysis. Sukach et al. (2014) investigated the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone in the presence of organocatalysts, highlighting their potential in controlling regio- and enantioselectivity in chemical reactions (Sukach et al., 2014).

Structural and Theoretical Studies

Structural and theoretical studies are another area where this compound finds its application. Murugavel et al. (2014) synthesized and characterized a compound involving pyrimidin-2-amine and conducted density functional theory (DFT) calculations to study its electronic structure properties (Murugavel et al., 2014).

Safety And Hazards

The safety information for “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

将来の方向性

Pyrimidine derivatives, including “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine”, have attracted attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides and other agrochemicals using these compounds could be a potential future direction .

特性

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXJVFHPVGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288234 | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

CAS RN |

4571-65-7 | |

| Record name | 4571-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)